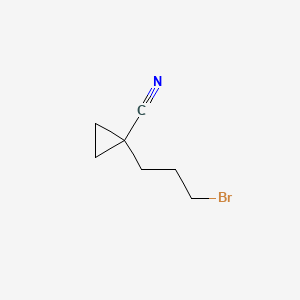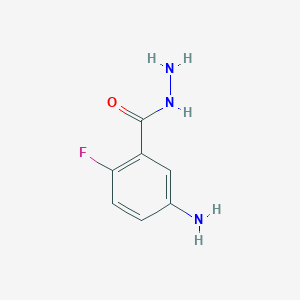
2-(Difluoromethyl)-3-fluoroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-fluoroaniline hydrochloride is an organic compound that belongs to the class of fluorinated anilines. This compound is characterized by the presence of both difluoromethyl and fluoro groups attached to the aniline ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability and enhanced biological activity.
Vorbereitungsmethoden
One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-3-fluoroaniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or difluoromethyl groups are replaced by other substituents.
Cross-Coupling: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include metal catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-fluoroaniline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Fluorinated anilines are explored for their potential use in drug discovery and development due to their enhanced metabolic stability and biological activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-3-fluoroaniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological receptors and enzymes, leading to increased biological activity. The difluoromethyl group can also influence the compound’s metabolic stability, making it more resistant to degradation by metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-3-fluoroaniline hydrochloride can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-3-fluoroaniline: This compound has an additional fluorine atom in the difluoromethyl group, which can further enhance its chemical and biological properties.
2-(Difluoromethyl)-4-fluoroaniline: The position of the fluoro group on the aniline ring is different, which can influence the compound’s reactivity and interactions.
2-(Difluoromethyl)-3-chloroaniline: The fluoro group is replaced by a chloro group, which can alter the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of difluoromethyl and fluoro groups, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H7ClF3N |
|---|---|
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,7H,11H2;1H |
InChI-Schlüssel |
QTDMIIGUDHUSHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
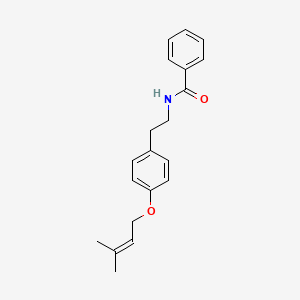
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
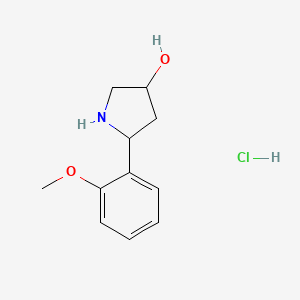
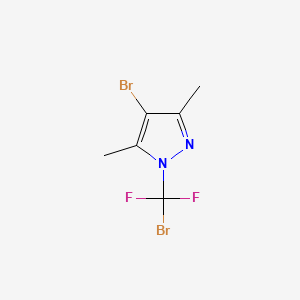
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)
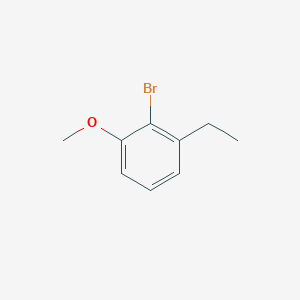
![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)

